molecular formula C22H20N4O3S B12127592 3-(1,3-benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide

3-(1,3-benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide

Cat. No.: B12127592
M. Wt: 420.5 g/mol
InChI Key: VJUXYRDJWRQAAT-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide is a complex organic compound that combines a benzothiazole moiety with a pyrazine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The pyrazine carboxamide moiety is then introduced through a condensation reaction with a pyrazine derivative.

Reaction Conditions:

    Temperature: Typically, reactions are carried out at elevated temperatures (80-120°C) to facilitate cyclization and condensation.

    Solvents: Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and ethanol.

    Catalysts: Acid or base catalysts may be used to enhance reaction rates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield benzothiazole sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(1,3-benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of great interest in medicinal chemistry. Researchers investigate its ability to interact with specific biological targets, such as enzymes or receptors, to develop new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(1,3-benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit specific enzymes involved in disease progression or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide
  • This compound
  • This compound

Uniqueness

Compared to other similar compounds, this compound stands out due to its specific combination of benzothiazole and pyrazine carboxamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C22H20N4O3S/c1-28-16-8-7-14(13-17(16)29-2)9-10-25-21(27)19-20(24-12-11-23-19)22-26-15-5-3-4-6-18(15)30-22/h3-8,11-13H,9-10H2,1-2H3,(H,25,27)

InChI Key

VJUXYRDJWRQAAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

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